molecular formula C16H18N2O B8136288 (R)-4-(tert-Butyl)-2-(quinolin-2-yl)-4,5-dihydrooxazole

(R)-4-(tert-Butyl)-2-(quinolin-2-yl)-4,5-dihydrooxazole

Cat. No.: B8136288
M. Wt: 254.33 g/mol
InChI Key: ZECIAWBAXVMXKI-AWEZNQCLSA-N
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Description

®-4-(tert-Butyl)-2-(quinolin-2-yl)-4,5-dihydrooxazole is a chiral compound that features a quinoline moiety and an oxazole ring. This compound is of interest in various fields of chemistry and pharmacology due to its unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-(tert-Butyl)-2-(quinolin-2-yl)-4,5-dihydrooxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method might include the reaction of a quinoline derivative with an oxazole precursor in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions could convert the quinoline moiety to a tetrahydroquinoline derivative.

    Substitution: Electrophilic or nucleophilic substitution reactions could modify the quinoline or oxazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like alkyl halides for alkylation or halogenation agents for halogenation.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxide, while reduction could produce tetrahydroquinoline derivatives.

Scientific Research Applications

Chemistry

In chemistry, ®-4-(tert-Butyl)-2-(quinolin-2-yl)-4,5-dihydrooxazole can be used as a ligand in coordination chemistry or as a building block in the synthesis of more complex molecules.

Biology

Biologically, this compound might exhibit interesting pharmacological properties, such as antimicrobial or anticancer activities, due to its structural features.

Medicine

In medicine, derivatives of this compound could be explored for their potential therapeutic effects, including as enzyme inhibitors or receptor modulators.

Industry

Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of ®-4-(tert-Butyl)-2-(quinolin-2-yl)-4,5-dihydrooxazole would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis.

Comparison with Similar Compounds

Similar Compounds

    ®-4-(tert-Butyl)-2-(quinolin-2-yl)-4,5-dihydrothiazole: Similar structure but with a thiazole ring instead of an oxazole ring.

    ®-4-(tert-Butyl)-2-(quinolin-2-yl)-4,5-dihydroimidazole: Similar structure but with an imidazole ring instead of an oxazole ring.

Uniqueness

The uniqueness of ®-4-(tert-Butyl)-2-(quinolin-2-yl)-4,5-dihydrooxazole lies in its specific combination of the quinoline and oxazole rings, which may confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

(4R)-4-tert-butyl-2-quinolin-2-yl-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O/c1-16(2,3)14-10-19-15(18-14)13-9-8-11-6-4-5-7-12(11)17-13/h4-9,14H,10H2,1-3H3/t14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZECIAWBAXVMXKI-AWEZNQCLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1COC(=N1)C2=NC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@@H]1COC(=N1)C2=NC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-4-(tert-Butyl)-2-(quinolin-2-yl)-4,5-dihydrooxazole
Reactant of Route 2
(R)-4-(tert-Butyl)-2-(quinolin-2-yl)-4,5-dihydrooxazole
Reactant of Route 3
(R)-4-(tert-Butyl)-2-(quinolin-2-yl)-4,5-dihydrooxazole
Reactant of Route 4
(R)-4-(tert-Butyl)-2-(quinolin-2-yl)-4,5-dihydrooxazole

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